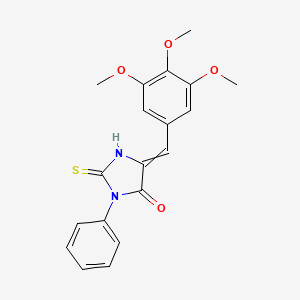
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one
Descripción general
Descripción
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bactericidal and Antifungal Activity
A range of derivatives of (5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one have demonstrated significant bactericidal activity. For instance, certain derivatives have been assessed for their effectiveness against bacterial species like E. Coli and B. Subtilis, as well as the fungal microorganism A. niger (V. Kaila, D. J. Desai, K. .. Patel, 2015). Similarly, another study synthesized and characterized derivatives with notable antibacterial and antifungal activities against various strains (B. B. Baldaniya, 2010).
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties. For example, a series of derivatives have been synthesized and tested for their anti-inflammatory and analgesic activity, indicating potential therapeutic applications in these areas (E. Rajanarendar, Rella Sanjeev, K. Thirupathaiah, 2020).
Antimicrobial and Antioxidant Agents
Research has also focused on the synthesis of novel chalcone linked imidazolones, including derivatives of this compound, for their potential as antimicrobial and antioxidant agents. These compounds have been tested against various bacterial strains and fungi, showing promising biological activity (Anitha Sadula, Usha rani Peddaboina, P. J., 2014).
Synthesis and Characterization for Diverse Applications
Several studies have been conducted on the synthesis and characterization of various derivatives of this compound for diverse applications. This includes the exploration of its structure and bioactivity, with a focus on its potential in various fields of medicinal chemistry (P. S. Patel, R. .. Shah, D. Trivedi, P. Vyas, 2010).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as thiazolidinone derivatives, have been found to interact with various biological targets . For instance, some thiazolidinone derivatives have shown to inhibit the synthesis of DNA in cancer cells .
Mode of Action
Their anti-inflammatory effect is brought about by the suppression of COX-2 . Some thiazolidinone derivatives have anti-HIV properties and function as non-nucleoside inhibitors of HIV type 1 reverse transcriptase .
Biochemical Pathways
Schiff bases, which this compound is a part of, play an important role in decarboxylation, transamination, and c-c bond cleavage reactions taking place in living organisms . These processes are important steps in the biosynthesis of neurotransmitters, hormones, and pigments .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as thiazolidinone derivatives, have been extensively studied .
Result of Action
Similar compounds, such as thiazolidinone derivatives, have shown various biological responses, including antibacterial, sedative, antioxidant, anticancer, antiviral, antituberculosis, anticonvulsant, antidiabetic, antifungal, and anti-inflammatory effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds, such as thiazolidinone derivatives, can be influenced by various factors, including temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-10-12(11-16(24-2)17(15)25-3)9-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCLWVXQXCPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



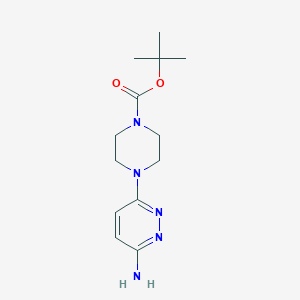
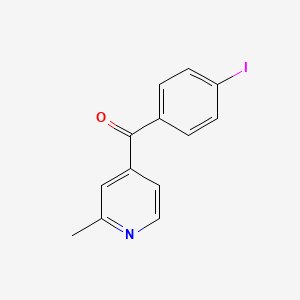
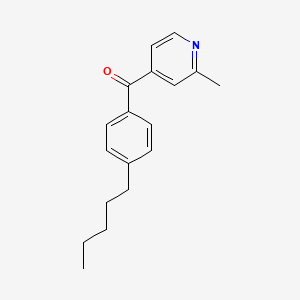
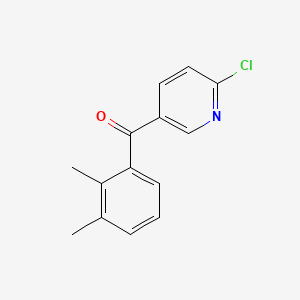
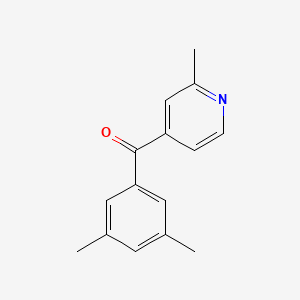
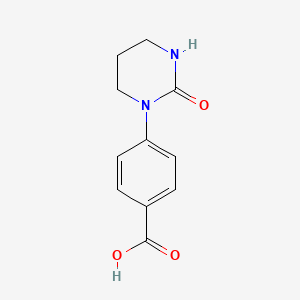
![[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1392283.png)
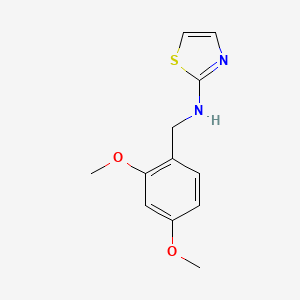
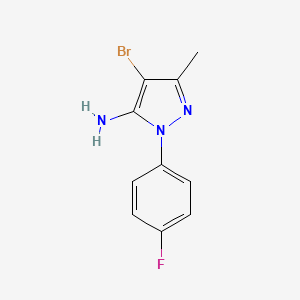
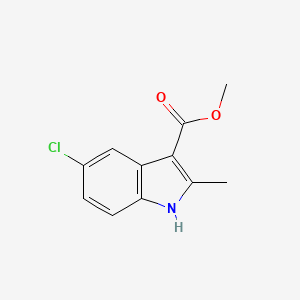
![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)
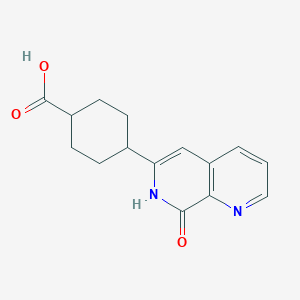
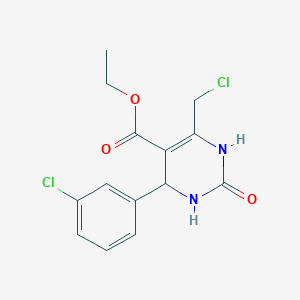
![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)